molecular formula C14H18N2O2 B2897195 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine CAS No. 1795295-57-6

4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2897195
CAS No.: 1795295-57-6
M. Wt: 246.31
InChI Key: GWAWGAHRHMBKQQ-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position, linked to the pyridine core via a carbonyl group.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(12-3-6-15-7-4-12)16-8-5-13(9-16)18-10-11-1-2-11/h3-4,6-7,11,13H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWGAHRHMBKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

  • Pyrrolidine Carboxylic Acid Synthesis : Oxidize 3-(cyclopropylmethoxy)pyrrolidine to its corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Amide Coupling : React the acid with 4-aminopyridine using EDCl/HOBt in DCM. This method, analogous to the formamide couplings in, typically achieves yields of 70–90%.

Suzuki-Miyaura Cross-Coupling

Alternatively, a boronic ester-functionalized pyrrolidine can be coupled to a halopyridine:

  • Boronic Ester Preparation : Convert 3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl chloride to its pinacol boronic ester via palladium-catalyzed borylation.
  • Cross-Coupling : React with 4-bromopyridine under Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O). This approach, as detailed in for pyrido[3,4-d]pyrimidines, offers regioselectivity and mild reaction conditions.

Integrated Synthetic Route

Combining these strategies, a plausible synthesis is:

  • Ring Contraction : 4-Cyanopyridine → 2-azabicyclo[3.1.0]hex-3-ene (3a ).
  • Hydrogenation : Pd/C-mediated reduction to 3-hydroxypyrrolidine.
  • Alkoxylation : Williamson ether synthesis with cyclopropylmethyl bromide.
  • Oxidation : Jones oxidation to pyrrolidine-1-carboxylic acid.
  • Amide Formation : EDCl/HOBt-mediated coupling with 4-aminopyridine.

Challenges and Optimization

  • Stereochemistry : The 3-position of the pyrrolidine may require asymmetric synthesis or chiral resolution.
  • Functional Group Compatibility : The cyclopropyl group’s strain necessitates mild conditions to avoid ring-opening.
  • Yield Improvements : Microwave-assisted reactions (e.g., as in) could accelerate steps like alkoxylation or coupling.

Experimental Data and Characterization

While specific data for the target compound are absent in the provided sources, analogous reactions offer benchmarks:

  • HRMS : Pyrido[3,4-d]pyrimidine derivatives in showed mass accuracy within 0.3 ppm.
  • NMR : Coupling constants for pyrrolidine protons in ranged from J = 5.4–8.2 Hz, consistent with chair-like conformations.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and PDE4 Inhibitors

CHF6001
  • Structure : (S)-3,5-dichloro-4-[2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl]pyridine 1-oxide.
  • Activity: Potent PDE4 inhibitor (IC₅₀ values in low nM range), surpassing roflumilast and cilomilast in functional assays. Suppresses cytokine release (e.g., TNF-α, IL-17) in human PBMCs, THP-1 cells, and murine RAW264.7 cells. Inhibits eosinophil chemotaxis and neutrophil oxidative burst, with demonstrated efficacy in ovalbumin-sensitized rat models of pulmonary inflammation .
Roflumilast
  • Structure : 3-(Cyclopropylmethoxy)-4-difluoromethoxy-N-(3,5-dichloropyridin-4-yl)benzamide.
  • Activity: IC₅₀ of 0.8 nM for PDE4 inhibition in human neutrophils. Broad anti-inflammatory effects across leukocytes (monocytes, dendritic cells, CD4+ T cells) with IC₅₀ values of 2–21 nM for cytokine suppression (IL-2, IL-4, IFN-γ). 100-fold more potent than rolipram and cilomilast .
Cilomilast (Ariflo)
  • Structure: 4-Cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexanecarboxylic acid.
  • Activity :
    • Moderate PDE4 inhibition (IC₅₀ ~40–3000 nM depending on cell type).
    • Less effective in T-cell modulation compared to roflumilast .
Compound 24
  • Structure : (2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-4-(4-(cyclopropylmethoxy)styryl)-2,3-dihydrobenzofuran.
  • Relevance : Synthesized via palladium-catalyzed coupling and hydrogenation. Demonstrates the synthetic utility of cyclopropylmethoxy groups in constructing complex polycyclic systems .
Compound 19
  • Structure : Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)benzofuran-4-carboxylate.
  • Relevance : Highlights the use of cyclopropylmethoxy in enhancing lipophilicity and metabolic stability, critical for drug design .

Key Comparative Data

Compound Core Structure PDE4 IC₅₀ (nM) Key Functional Effects Therapeutic Model Efficacy
CHF6001 Pyridine oxide <1 Cytokine suppression, leukocyte inhibition OVA-sensitized rat pulmonary inflammation
Roflumilast Benzamide-pyridine 0.8 Broad leukocyte modulation, T-cell inhibition Preclinical COPD/asthma models
Cilomilast Cyclohexanecarboxylic acid 40–3000 Limited T-cell activity Moderate clinical efficacy in COPD
Target Compound (Inferred) Pyrrolidine-pyridine N/A Hypothesized PDE4 inhibition based on motifs Not yet demonstrated

Structural and Functional Insights

  • Cyclopropylmethoxy Group : Enhances binding to PDE4’s hydrophobic pocket, improving potency (e.g., CHF6001 vs. roflumilast) .
  • Pyrrolidine vs.
  • Synthetic Challenges : Multi-step syntheses (e.g., hydrogenation, palladium coupling) for cyclopropylmethoxy-containing intermediates (e.g., Compound 24) highlight the complexity of scaling production .

Biological Activity

4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropylmethoxy group and a pyrrolidine moiety, which contribute to its pharmacological properties.

  • Chemical Formula : C14H18N2O2
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1795295-57-6

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound could influence cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These properties are often linked to the inhibition of bacterial lipid biosynthesis and disruption of cellular integrity.

Anticancer Properties

Studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism may involve the modulation of key signaling pathways associated with cancer progression.

Neuroprotective Effects

There is emerging evidence that certain derivatives can provide neuroprotective benefits. They may exert protective effects on neuronal cells against oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that related pyrazole compounds exhibited notable cytotoxicity in breast cancer cell lines, suggesting potential for similar pyridine derivatives like this compound in cancer therapy .
Parish et al. (1984)Investigated the synthesis and biological activity of pyrazole derivatives, highlighting their potential as anticancer agents, which may parallel the activities of pyridine derivatives .
ACS Publications (2015)Reported on the structure-based discovery of inhibitors with similar frameworks, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of pyrrolidine and pyridine intermediates. For example:

  • Intermediate Preparation : Cyclopropylmethoxy-pyrrolidine derivatives can be synthesized via nucleophilic substitution using cyclopropylmethyl halides and pyrrolidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling Reactions : Acylation of the pyridine ring with the pyrrolidine intermediate may employ coupling agents like EDCI/HOBt or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., THF).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the target compound, followed by recrystallization for higher purity.
    Key Data : Reaction yields for analogous compounds range from 45–70%, depending on steric hindrance and solvent polarity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopropylmethoxy group (e.g., δ 0.5–1.2 ppm for cyclopropyl protons) and the pyridine-pyrrolidine linkage .
  • X-Ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as used for related pyridine derivatives in the Cambridge Structural Database) resolves bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₉N₂O₂: 275.1396) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition assays?

Methodological Answer:
SAR studies should focus on modifying substituents while monitoring biological activity:

  • Variable Groups : Systematically alter the cyclopropylmethoxy group (e.g., replace cyclopropane with other cycloalkanes) and the pyrrolidine ring (e.g., introduce methyl or fluorine substituents) .
  • Assay Design : Use in vitro kinase inhibition assays (e.g., EGFR or JAK2 kinases) with ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization .
  • Data Analysis : Compare activity trends using computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent hydrophobicity/steric effects with binding affinity .

Advanced: How should researchers address discrepancies in analytical data (e.g., NMR vs. crystallography)?

Methodological Answer:
Contradictions between techniques require systematic validation:

  • Case Example : If NMR suggests a planar pyridine ring but crystallography reveals slight puckering, verify via DFT calculations (e.g., Gaussian 16) to assess energy minima .
  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility. For example, broadening of pyrrolidine signals at low temperatures may indicate restricted rotation .
  • Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, elemental analysis for C/H/N ratios) to resolve ambiguities .

Advanced: What strategies mitigate low yields in the final acylation step?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity:

  • Activation : Pre-activate the pyridine carboxylic acid using CDI or HATU to enhance electrophilicity before coupling with pyrrolidine .
  • Solvent Optimization : Switch to polar aprotic solvents like DMF or DMSO, which stabilize transition states in acylation reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate the reaction via nucleophilic catalysis .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the cyclopropylmethoxy group .
  • Light Sensitivity : Protect from UV light using amber vials, as pyridine derivatives are prone to photodegradation .
  • Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the cyclopropyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., on the pyrrolidine ring) with deuterium to slow metabolic cleavage .
  • In Vitro Assays : Use liver microsomes (human or rodent) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS/MS .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from pyridine derivatives .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

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